
3-碘-5-甲基哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-5-methylpyridazine is an organic compound with the molecular formula C5H5IN2. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is notable for its iodine and methyl substituents at the 3 and 5 positions, respectively. It has a molecular weight of 220.01 g/mol and appears as a powder with a melting point of 68-72°C .
科学研究应用
3-Iodo-5-methylpyridazine has diverse applications in scientific research:
作用机制
Target of Action
It is known that pyridazinone derivatives, a group to which 3-iodo-5-methylpyridazine belongs, have been found to inhibit calcium ion influx , which is crucial for various cellular processes including muscle contraction, neurotransmitter release, and cell growth.
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx . This suggests that 3-Iodo-5-methylpyridazine might interact with its targets to modulate calcium ion channels, thereby affecting the intracellular calcium levels and subsequent cellular processes.
Biochemical Pathways
Given its potential role in inhibiting calcium ion influx , it can be inferred that it may impact pathways related to calcium signaling. Calcium signaling plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth.
Result of Action
Given its potential role in inhibiting calcium ion influx , it can be inferred that it may affect various cellular processes that are regulated by calcium signaling, such as muscle contraction, neurotransmitter release, and cell growth.
生化分析
Biochemical Properties
3-Iodo-5-methylpyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with deiodinases, which are enzymes involved in the activation and deactivation of thyroid hormones . These interactions are crucial for maintaining thyroid hormone homeostasis in the body. Additionally, 3-Iodo-5-methylpyridazine can form hydrogen bonds and π-π stacking interactions due to its pyridazine ring structure, which can influence its binding affinity with target biomolecules .
Cellular Effects
The effects of 3-Iodo-5-methylpyridazine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with deiodinases can modulate thyroid hormone levels, thereby affecting metabolic rates and energy expenditure . Furthermore, 3-Iodo-5-methylpyridazine can impact the expression of genes involved in metabolic pathways, leading to changes in cellular function and metabolism .
Molecular Mechanism
At the molecular level, 3-Iodo-5-methylpyridazine exerts its effects through several mechanisms. It can bind to specific enzymes and proteins, leading to either inhibition or activation of their functions. For instance, its interaction with deiodinases can result in the activation or inactivation of thyroid hormones, which in turn affects gene expression and metabolic processes . Additionally, the compound’s ability to form hydrogen bonds and π-π stacking interactions enhances its binding affinity with target biomolecules, thereby influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-5-methylpyridazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Iodo-5-methylpyridazine is relatively stable under controlled conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to modulate cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of 3-Iodo-5-methylpyridazine vary with different dosages in animal models. At lower doses, the compound has been observed to modulate metabolic pathways without causing significant adverse effects . At higher doses, it can lead to toxic effects, including disruptions in thyroid hormone levels and metabolic imbalances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
3-Iodo-5-methylpyridazine is involved in several metabolic pathways. It interacts with enzymes such as deiodinases, which play a crucial role in the metabolism of thyroid hormones . These interactions can influence metabolic flux and the levels of various metabolites in the body. Additionally, the compound’s effects on gene expression can lead to changes in the activity of metabolic pathways, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Iodo-5-methylpyridazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound’s ability to form hydrogen bonds and π-π stacking interactions can influence its binding affinity with transporters and proteins, thereby affecting its distribution within the cell .
Subcellular Localization
The subcellular localization of 3-Iodo-5-methylpyridazine is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, its interaction with deiodinases can lead to its localization in the endoplasmic reticulum, where these enzymes are predominantly found . This localization is essential for the compound’s role in modulating thyroid hormone levels and metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methylpyridazine typically involves the iodination of 5-methylpyridazine. One common method includes the reaction of 5-methylpyridazine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained between 0-25°C to ensure selective iodination at the 3-position .
Industrial Production Methods: While specific industrial production methods for 3-Iodo-5-methylpyridazine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions: 3-Iodo-5-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are employed in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution Reactions: Products include 3-azido-5-methylpyridazine or 3-thio-5-methylpyridazine.
Coupling Reactions: Products are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
相似化合物的比较
Pyridazine: The parent compound without the iodine and methyl substituents.
Pyridazinone: A derivative with a keto group at the 3-position, known for its broad spectrum of biological activities.
3-Bromo-5-methylpyridazine: Similar to 3-Iodo-5-methylpyridazine but with a bromine atom instead of iodine.
Uniqueness: 3-Iodo-5-methylpyridazine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in coupling reactions and improve its interaction with biological targets compared to its bromine or chlorine analogs .
属性
IUPAC Name |
3-iodo-5-methylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-2-5(6)8-7-3-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBPUUXVMMBKOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702869-07-5 |
Source


|
| Record name | 3-iodo-5-methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
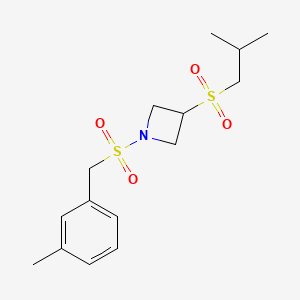



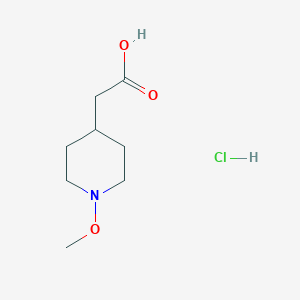



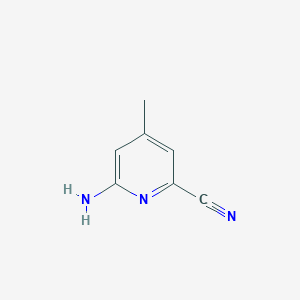
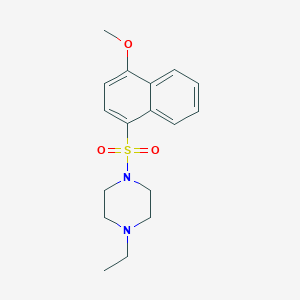
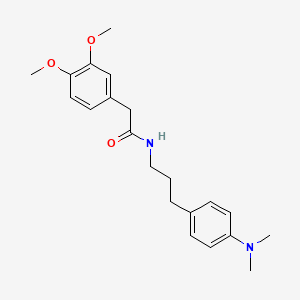

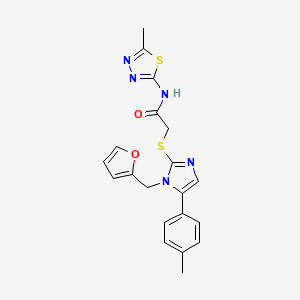
![3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride](/img/structure/B2396195.png)
